

AZ1495: A Potent IRAK4 Inhibitor for Modulating Innate Immune Responses

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Compound of Interest

Compound Name: AZ1495

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The innate immune system constitutes the first line of defense against invading pathogens. A key mediator in innate immune signaling is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a serine/threonine kinase that plays a pivotal role in the signaling cascades downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. **AZ1495** has emerged as a potent and orally active inhibitor of IRAK4, demonstrating significant potential for therapeutic intervention. This technical guide provides a comprehensive overview of the role of **AZ1495** in innate immunity, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to IRAK4 in Innate Immunity

The innate immune system relies on pattern recognition receptors (PRRs), such as TLRs, to detect pathogen-associated molecular patterns (PAMPs). Upon ligand binding, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.^[1] IRAK4 is the most upstream and essential kinase in the IRAK family, and its activation initiates a signaling cascade that leads to the activation of downstream transcription factors, most notably NF- κ B, and the subsequent production of pro-inflammatory cytokines and chemokines.^[2] The kinase activity of IRAK4 is critical for these downstream signaling events.^{[3][4]} Given its central

role, IRAK4 represents a highly attractive target for the development of novel anti-inflammatory therapeutics.

AZ1495: A Potent IRAK4 Inhibitor

AZ1495 is a small molecule inhibitor that demonstrates high potency against IRAK4. It also exhibits inhibitory activity against the related kinase, IRAK1. The inhibitory effects of **AZ1495** have been characterized in both enzymatic and cellular assays, highlighting its potential to modulate innate immune responses.

Quantitative Inhibitory Activity of AZ1495

The following table summarizes the key quantitative data regarding the inhibitory potency of **AZ1495** against IRAK4 and IRAK1.

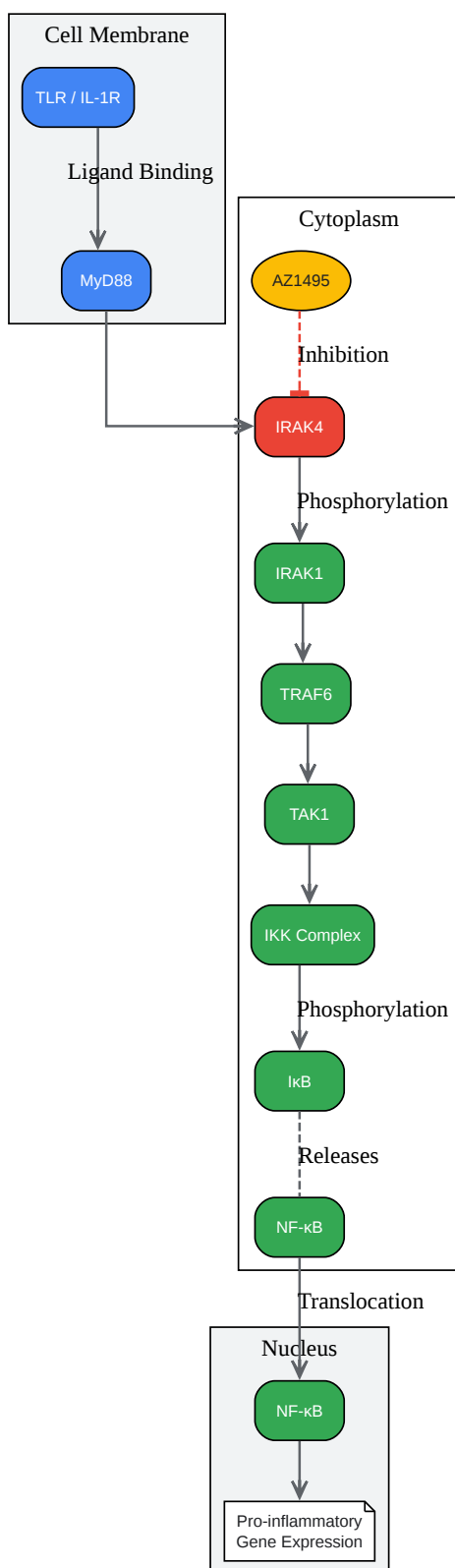
Target	Assay Type	Parameter	Value (μM)	Reference
IRAK4	Enzymatic Assay	IC50	0.005	[5]
IRAK4	Cellular Assay	IC50	0.052	[5]
IRAK4	-	Kd	0.0007	[5]
IRAK1	Enzymatic Assay	IC50	0.023	[1][5][6]

Signaling Pathways and Mechanism of Action

AZ1495 exerts its effects by directly inhibiting the kinase activity of IRAK4. This inhibition disrupts the downstream signaling cascade, leading to a reduction in the activation of key transcription factors and a subsequent decrease in the production of inflammatory mediators.

IRAK4 Signaling Pathway

The following diagram illustrates the canonical IRAK4 signaling pathway downstream of TLRs and IL-1Rs, and the point of inhibition by **AZ1495**.



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Caption: IRAK4 signaling pathway and **AZ1495**'s point of inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **AZ1495**.

In Vitro IRAK4 Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of **AZ1495** on IRAK4 kinase.

Materials:

- Recombinant human IRAK4 enzyme
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
- ATP
- IRAK4 substrate (e.g., myelin basic protein)
- **AZ1495** (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of **AZ1495** in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- In a 384-well plate, add the diluted **AZ1495** or DMSO (vehicle control).
- Add the IRAK4 enzyme and substrate mixture to each well.
- Initiate the kinase reaction by adding ATP.

- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
- Calculate the percentage of inhibition for each **AZ1495** concentration relative to the vehicle control and determine the IC50 value using a suitable software.



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Caption: Workflow for the in vitro IRAK4 kinase assay.

Cellular NF-κB Reporter Assay

This protocol details a method to assess the effect of **AZ1495** on NF-κB activation in a cellular context.

Materials:

- HEK293 cells stably expressing a TLR (e.g., TLR4) and an NF-κB-luciferase reporter construct
- Cell culture medium (e.g., DMEM with 10% FBS)
- Lipopolysaccharide (LPS)
- **AZ1495** (dissolved in DMSO)
- Luciferase assay reagent
- 96-well cell culture plates
- Luminometer

Procedure:

- Seed the HEK293 reporter cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **AZ1495** or DMSO (vehicle control) for 1 hour.
- Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL) to activate the TLR4-NF-κB pathway.
- Incubate the plate for 6-24 hours.
- Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
- Normalize the luciferase activity to a measure of cell viability if necessary.
- Determine the dose-dependent inhibition of NF-κB activation by **AZ1495**.

Measurement of Cytokine Production

This protocol describes how to measure the effect of **AZ1495** on the production of pro-inflammatory cytokines from immune cells.

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
- RPMI 1640 medium with 10% FBS
- LPS
- **AZ1495** (dissolved in DMSO)
- ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
- 96-well cell culture plates
- Centrifuge
- ELISA plate reader

Procedure:

- Plate the PBMCs or THP-1 cells in a 96-well plate.
- Pre-treat the cells with different concentrations of **AZ1495** or DMSO for 1 hour.
- Stimulate the cells with LPS (e.g., 100 ng/mL).
- Incubate the cells for an appropriate time to allow for cytokine production (e.g., 6-24 hours).
- Centrifuge the plate to pellet the cells.
- Collect the cell culture supernatants.
- Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Apoptosis Assay (Caspase-3 Cleavage)

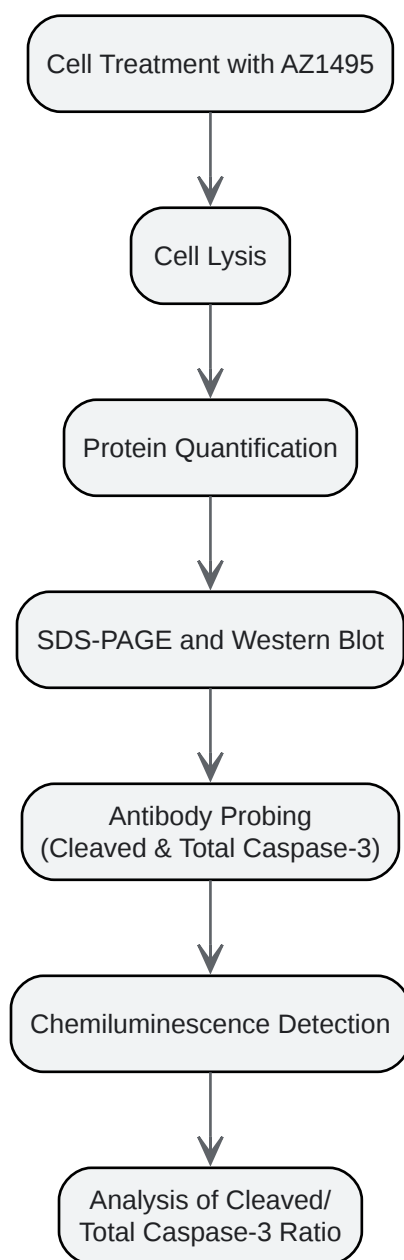
This protocol outlines a method to assess the induction of apoptosis by **AZ1495**, particularly in the context of cancer cell lines where IRAK4 signaling is implicated in survival.

Materials:

- Relevant cancer cell line (e.g., ABC-DLBCL cell line OCI-Ly10)
- Cell culture medium
- **AZ1495** (dissolved in DMSO)
- Lysis buffer
- Antibodies against cleaved caspase-3 and total caspase-3
- Secondary antibodies conjugated to a detectable marker (e.g., HRP)
- SDS-PAGE and Western blotting equipment
- Chemiluminescence detection system

Procedure:

- Culture the cancer cells and treat them with various concentrations of **AZ1495** or DMSO for a specified time (e.g., 14-72 hours).
- Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and then probe with primary antibodies against cleaved caspase-3 and total caspase-3.
- Wash the membrane and incubate with the appropriate secondary antibodies.
- Detect the protein bands using a chemiluminescence detection system.
- Analyze the increase in the cleaved caspase-3 to total caspase-3 ratio as an indicator of apoptosis induction.



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Caption: Workflow for the caspase-3 cleavage apoptosis assay.

Conclusion

AZ1495 is a potent inhibitor of IRAK4 kinase activity with a clear mechanism of action in the innate immune signaling pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of **AZ1495** in a range of inflammatory diseases and

malignancies dependent on IRAK4 signaling. The provided diagrams and detailed methodologies are intended to facilitate the design and execution of robust preclinical studies.

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